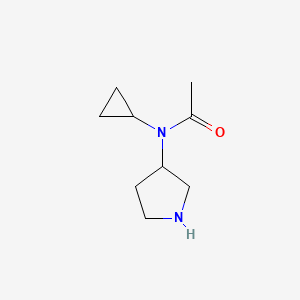

N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide

Description

Contextualizing the Cyclopropyl (B3062369) Moiety in Bioactive Compounds

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prominent feature in many pharmaceuticals and agrochemicals. researchgate.net Its unique electronic and steric properties make it a valuable component in drug design. researchgate.net The high degree of s-character in its C-C bonds gives it properties that are intermediate between those of alkanes and alkenes. This allows it to participate in unique interactions with biological targets.

The incorporation of a cyclopropyl group into a molecule can have several beneficial effects, including:

Enhanced Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can improve the half-life of a drug. researchgate.net

Increased Potency: The rigid structure of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to a higher affinity for its target.

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and other properties, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The cyclopropyl moiety is found in a number of approved drugs, highlighting its importance in medicinal chemistry. nih.gov For instance, two of the five licensed non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy contain a cyclopropyl group. nih.gov

Significance of the Pyrrolidine (B122466) Scaffold in Contemporary Drug Discovery

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a common scaffold in a wide variety of biologically active compounds. archivepp.comarchivepp.combldpharm.com It is a versatile building block in drug discovery due to several key features: archivepp.combldpharm.com

Three-Dimensionality: The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional space, which can lead to improved interactions with biological targets. archivepp.combldpharm.com

Stereochemistry: The pyrrolidine ring contains stereogenic centers, and the spatial orientation of substituents can significantly impact biological activity. archivepp.combldpharm.com

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can influence a compound's polarity and basicity, which can affect its solubility and ability to interact with biological targets.

The pyrrolidine scaffold is present in numerous natural products and synthetic drugs. evitachem.commdpi.com The amino acids proline and hydroxyproline (B1673980) are derivatives of pyrrolidine. mdpi.com Many approved drugs, such as certain antivirals and anticancer agents, contain a pyrrolidine ring. evitachem.com

The Acetamide (B32628) Linkage as a Key Pharmacophore in Chemical Biology

The acetamide linkage (-NHC(=O)CH₃) is a common functional group in many biologically active compounds. nih.gov It can act as a hydrogen bond donor and acceptor, which allows it to participate in interactions with biological macromolecules such as proteins and enzymes. nih.gov The acetamide group is found in a wide range of pharmaceuticals, including analgesics and anti-inflammatory agents. nih.govnih.gov

The acetamide moiety can be incorporated into a molecule to:

Improve Pharmacokinetic Properties: The acetamide group can be used to modify a molecule's solubility and other properties to improve its ADME profile. bldpharm.com

Enhance Biological Activity: The ability of the acetamide group to form hydrogen bonds can lead to improved binding to a biological target and enhanced biological activity. nih.gov

Serve as a Scaffold for Further Modification: The acetamide group can be readily modified, allowing for the synthesis of a variety of analogues with different properties. scilit.com

Overview of N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide as a Research Scaffold and its Analogues

This compound itself is a relatively simple molecule that combines the three key structural features discussed above. While there is limited information on this specific compound as a research scaffold in the public domain, its structure suggests that it could serve as a valuable starting point for the development of new bioactive compounds. The combination of the rigid cyclopropyl group, the three-dimensional pyrrolidine scaffold, and the hydrogen-bonding acetamide linkage provides a framework that can be further elaborated to target a variety of biological systems.

Several analogues of this compound have been synthesized and studied in various contexts. These analogues often feature modifications to the phenyl ring of an acetamide group or the inclusion of additional functional groups to modulate their biological activity.

| Analogue Name | Key Structural Features | Research Context |

| N-cyclopropyl-2-(3-fluorophenyl)-N-(pyrrolidin-3-yl)acetamide | Introduction of a 3-fluorophenyl group. | Chemical intermediate/building block. evitachem.com |

| N-cyclopropyl-2-(3-methylpiperazin-1-yl)acetamide | Replacement of the pyrrolidine with a methylpiperazine. | Chemical intermediate/building block. |

| N-cyclopropyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide | Complex acetamide side chain with a pyrimidine (B1678525) ring. | Chemical intermediate/building block. |

| n-[(3-chlorophenyl)methyl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1h-pyrazol-1-yl]acetamide | Pyrrolidine is part of a carbonyl group on a pyrazole (B372694) ring. | Research chemical. mdpi.com |

These examples demonstrate the versatility of the cyclopropyl-pyrrolidine-acetamide scaffold in generating a diverse range of chemical structures for investigation in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLUVNHXYRWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl N Pyrrolidin 3 Yl Acetamide and Its Derivatives

Synthetic Pathways to the Pyrrolidin-3-yl Subunit

Stereoselective Synthesis of the Pyrrolidine (B122466) Core (e.g., (R) and (S) enantiomers)

The preparation of enantiomerically pure pyrrolidine cores, such as (R)- and (S)-3-aminopyrrolidine derivatives, is paramount for accessing specific stereoisomers of the final compound. A common and versatile precursor for these syntheses is N-Boc-3-aminopyrrolidine, which is commercially available in both (R) and (S) forms. sigmaaldrich.comorganic-chemistry.org

One established method for the synthesis of the (S)-enantiomer of 3-aminopyrrolidine (B1265635) derivatives starts from the readily available and inexpensive L-aspartic acid. This approach involves the protection of the amino group, followed by a series of transformations including cyclization to form the pyrrolidine ring and subsequent reduction and deprotection steps to yield the desired chiral amine. wikipedia.org For instance, N-Boc-L-aspartate can be reacted with acetic anhydride (B1165640) to form (S)-3-(tert-butoxycarbonylamino)succinic anhydride. This intermediate can then be treated with a primary amine and subjected to heat to induce ring closure, forming a succinimide (B58015). Subsequent reduction of the dione (B5365651) functionality and deprotection of the Boc group affords the 1-substituted (S)-3-aminopyrrolidine. wikipedia.org

Alternatively, stereoselective synthesis can be achieved through the resolution of racemic mixtures or by employing chiral auxiliaries. For example, chiral triflate esters can be reacted with N-Boc-aminopyrrolidines in a nucleophilic substitution reaction to produce diastereomeric products that can be separated. nih.govcommonorganicchemistry.comorganic-chemistry.org

Another powerful strategy for accessing chiral 3-aminopyrrolidines involves the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of a chiral alcohol to an amine with inversion of stereochemistry. For example, (R)-N-Boc-3-hydroxypyrrolidine can be reacted with phthalimide (B116566) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to yield the (S)-N-Boc-3-phthalimidopyrrolidine. nih.govresearchgate.net Subsequent hydrazinolysis, a key step in the Gabriel synthesis, liberates the desired (S)-N-Boc-3-aminopyrrolidine. wikipedia.org This method provides a reliable route to invert the stereocenter at the C3 position of the pyrrolidine ring.

The stereoselective synthesis of hydroxypyrrolidines, which can be precursors to the corresponding amines, has also been developed. These methods often provide access to various stereoisomers of 2,5-disubstituted 3-hydroxypyrrolidines. sigmaaldrich.com

| Starting Material | Key Reaction | Product | Stereochemistry | Reference(s) |

| L-Aspartic Acid | Cyclization, Reduction | (S)-3-Amino-1-substituted-pyrrolidine | (S) | wikipedia.org |

| Racemic 3-Aminopyrrolidine | Chiral Resolution | (R)- and (S)-3-Aminopyrrolidine | (R) and (S) | nih.govcommonorganicchemistry.comorganic-chemistry.org |

| (R)-N-Boc-3-hydroxypyrrolidine | Mitsunobu Reaction (with phthalimide) | (S)-N-Boc-3-phthalimidopyrrolidine | (S) | nih.govresearchgate.net |

| β-ketochlorohydrins | Reductive annulation | 2,5-syn-pyrrolidines | syn | sigmaaldrich.com |

Functionalization Strategies for Pyrrolidine Nitrogen and Ring Carbons

Once the pyrrolidine core is established, further functionalization of the nitrogen atom and the ring carbons can be undertaken. The nitrogen atom of the pyrrolidine ring is typically protected during the initial synthetic steps to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.govacsgcipr.org

Functionalization of the pyrrolidine ring carbons can be achieved through various methods. For instance, palladium-catalyzed C-H arylation has been shown to be effective for the selective functionalization of pyrrolidines at the C4 position. nih.gov This method allows for the introduction of aryl groups with good regio- and stereoselectivity.

Introduction of the Cyclopropyl (B3062369) Group

The introduction of the cyclopropyl moiety onto the pyrrolidine nitrogen is a key step in the synthesis of N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide.

Cyclopropanation Methodologies and Stereocontrol

A common and effective method for the N-cyclopropylation of amines is reductive amination. sciencemadness.org This reaction involves the condensation of an amine with a cyclopropyl aldehyde, such as cyclopropanecarboxaldehyde, to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent frequently used for this transformation, as it is compatible with a wide range of functional groups. organic-chemistry.orgnih.govsigmaaldrich.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Another approach for N-cyclopropylation involves the copper-promoted coupling of an amine with cyclopropylboronic acid. This method provides a direct route to N-cyclopropyl derivatives under relatively mild conditions.

When a chiral pyrrolidine derivative is used as the starting material, the stereocenter at the C3 position is generally maintained during the N-cyclopropylation reaction, especially under the mild conditions of reductive amination.

Integration into the Acetamide (B32628) Framework

The cyclopropyl group is typically introduced before the formation of the acetamide linkage. A common synthetic route involves the N-cyclopropylation of a protected 3-aminopyrrolidine, such as N-Boc-3-aminopyrrolidine. The resulting N-Boc-N-cyclopropyl-3-aminopyrrolidine can then be deprotected and subsequently acylated to form the final acetamide.

Formation of the N-Cyclopropyl-acetamide Linkage

The final step in the synthesis of this compound is the formation of the acetamide bond. This is typically achieved through the acylation of the secondary amine, N-cyclopropyl-pyrrolidin-3-amine.

The acylation is most commonly carried out using acetic anhydride or acetyl chloride as the acylating agent. researchgate.netresearchgate.netnih.gov The reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct. The choice of solvent can vary, with dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) being common options. These reactions are generally efficient and proceed with high yields. researchgate.net

Stereoselective synthesis of a chiral N-Boc-3-aminopyrrolidine.

N-cyclopropylation of the protected amine via reductive amination or other methods.

Deprotection of the Boc group, typically using a strong acid like trifluoroacetic acid (TFA). commonorganicchemistry.comacsgcipr.orgrsc.org

Acylation of the resulting N-cyclopropyl-pyrrolidin-3-amine with an acetylating agent to yield the final product.

| Reaction Step | Reagents and Conditions | Product | Reference(s) |

| N-Cyclopropylation | Cyclopropanecarboxaldehyde, NaBH(OAc)₃, DCM | N-Boc-N-cyclopropyl-3-aminopyrrolidine | organic-chemistry.orgnih.govsigmaaldrich.com |

| Boc Deprotection | Trifluoroacetic acid (TFA), DCM | N-Cyclopropyl-pyrrolidin-3-amine | commonorganicchemistry.comacsgcipr.orgrsc.org |

| N-Acylation | Acetic anhydride, Triethylamine, DCM | This compound | researchgate.netnih.gov |

Amidation Reactions and Optimization

The formation of the central amide bond is a key step in the synthesis of this compound. This transformation typically involves the acylation of N-cyclopropyl-pyrrolidin-3-amine with an acetylating agent. The optimization of this reaction is crucial for achieving high yields and purity, which is essential for the synthesis of analogs for biological screening.

Standard amidation conditions involve the use of acetyl chloride or acetic anhydride in the presence of a base to neutralize the generated acid. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Alternatively, peptide coupling reagents can be employed to facilitate the reaction between acetic acid and N-cyclopropyl-pyrrolidin-3-amine. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to ensure efficient amide bond formation with minimal side products.

Optimization studies for similar pyrrolidine-based amidation reactions often focus on the choice of coupling reagent, base, solvent, and reaction temperature to maximize yield and minimize racemization if chiral centers are present.

Table 1: Representative Conditions for Amidation of N-Cyclopropyl-pyrrolidin-3-amine This table presents a summary of typical conditions for the amidation reaction, based on general knowledge of similar chemical transformations. Specific yields may vary based on experimental factors.

| Acetylating Agent | Coupling Reagent | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|

| Acetyl chloride | - | Triethylamine | DCM | 0 to rt | 85-95 |

| Acetic anhydride | - | Pyridine | THF | rt | 80-90 |

| Acetic acid | EDC/HOBt | DIPEA | DMF | rt | 75-90 |

| Acetic acid | HATU | DIPEA | DMF | rt | 90-98 |

Advanced Coupling Techniques

Modern synthetic chemistry offers a variety of advanced coupling techniques that can be applied to the synthesis of this compound and its precursors. Palladium-catalyzed cross-coupling reactions are particularly valuable for constructing the N-cyclopropyl-pyrrolidine core. iris-biotech.denih.gov For instance, the N-cyclopropylation of a suitably protected 3-aminopyrrolidine can be achieved through Buchwald-Hartwig amination using a cyclopropylboronic acid or a cyclopropyl halide. iris-biotech.de This method provides a convergent and efficient route to the key amine intermediate.

The choice of ligand is critical for the success of these coupling reactions, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos often providing high yields and good functional group tolerance. researchgate.net These methods are advantageous as they allow for the late-stage introduction of the cyclopropyl group, facilitating the rapid synthesis of a library of analogs.

Table 2: Palladium-Catalyzed N-Cyclopropylation of a Protected 3-Aminopyrrolidine This table illustrates representative conditions for the palladium-catalyzed N-cyclopropylation, a key step in the synthesis of the precursor to the title compound. The data is based on established methodologies for similar transformations.

| Cyclopropyl Source | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|---|

| Cyclopropylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 70-85 |

| Cyclopropyl bromide | Pd2(dba)3 | XPhos | NaOtBu | Dioxane | 110 | 65-80 |

Derivatization and Analog Generation for Structure-Activity Relationship Studies

The this compound scaffold is a versatile template for generating a diverse library of analogs to probe structure-activity relationships (SAR). nih.govnih.gov Modifications can be systematically introduced at three key positions: the pyrrolidine ring, the cyclopropyl moiety, and the acetamide linker.

Peripheral Substitutions on the Pyrrolidine Ring

The pyrrolidine ring offers multiple positions for substitution, allowing for fine-tuning of the compound's physicochemical properties, such as polarity, lipophilicity, and basicity. nih.govnih.gov Substituents at the C2, C4, and C5 positions can significantly impact biological activity by influencing the molecule's conformation and its interactions with the target protein. nih.govacs.org

For example, introducing polar groups like hydroxyl or small alkyl groups at the C4 position can modulate solubility and metabolic stability. The stereochemistry of these substituents is often critical for activity, with cis and trans isomers frequently exhibiting different biological profiles. nih.gov

Table 3: Representative Peripheral Substitutions on the Pyrrolidine Ring and Their Rationale This table outlines potential modifications to the pyrrolidine ring to explore SAR, based on common medicinal chemistry strategies.

| Position of Substitution | Substituent | Rationale for Modification |

|---|---|---|

| C4 | -OH, -F | Introduce a hydrogen bond donor/acceptor, modulate pKa and lipophilicity. |

| C4 | -CH3, -CF3 | Probe steric tolerance and impact of electron-withdrawing groups. |

| C2 | -CH3 | Influence ring pucker and basicity of the nitrogen atom. |

| C5 | Oxo (=O) | Introduce a hydrogen bond acceptor, alter ring conformation. |

Modifications of the Cyclopropyl Moiety

The cyclopropyl group plays a crucial role in conferring conformational rigidity and influencing metabolic stability. iris-biotech.deacs.orgscientificupdate.com Modifications to this group can provide valuable SAR insights. Introducing small substituents on the cyclopropyl ring, such as methyl or fluoro groups, can alter its electronic properties and steric profile. nih.gov

Furthermore, replacing the cyclopropyl group with other small, strained ring systems like cyclobutane (B1203170) can help to understand the importance of the three-membered ring for biological activity. nih.gov Such modifications can impact the molecule's binding affinity and pharmacokinetic properties. acs.org

Table 4: Representative Modifications of the Cyclopropyl Moiety This table presents potential alterations to the cyclopropyl group to investigate its role in biological activity, based on established medicinal chemistry principles.

| Modification | Rationale |

|---|---|

| 1-Methylcyclopropyl | Probe steric effects and impact on metabolic stability. |

| 2-Fluorocyclopropyl | Introduce a polar group, alter electronic properties. |

| Cyclobutyl | Evaluate the effect of ring size and conformation on activity. |

| Spirocyclic systems | Increase three-dimensionality and explore new chemical space. |

Acetamide Linker Isosteres and Bioisosteric Replacements

The acetamide linker, while synthetically convenient, can be susceptible to hydrolysis. Replacing the amide bond with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties. niper.gov.in A variety of five-membered heterocyclic rings, such as 1,2,3-triazoles, oxadiazoles, and imidazoles, can serve as effective amide isosteres.

These heterocycles can mimic the hydrogen bonding capabilities of the amide group while offering enhanced stability and potentially new interactions with the biological target. The synthesis of these analogs typically involves multi-step sequences, often utilizing click chemistry for the formation of triazoles or the condensation of amidoximes with carboxylic acids for oxadiazoles.

Table 5: Representative Bioisosteric Replacements for the Acetamide Linker This table showcases common bioisosteres for the acetamide group, a key strategy in lead optimization to enhance drug-like properties.

| Bioisostere | Synthetic Precursors | Key Reaction Type |

|---|---|---|

| 1,2,3-Triazole | Azide and alkyne | Huisgen cycloaddition (Click Chemistry) |

| 1,2,4-Oxadiazole | Amidoxime and carboxylic acid | Condensation/Cyclization |

| Imidazole | a-Haloketone and amidine | Hantzsch-type synthesis |

| Sulfonamide | Amine and sulfonyl chloride | Sulfonylation |

Structure Activity Relationship Sar Studies of N Cyclopropyl N Pyrrolidin 3 Yl Acetamide Analogs

Systematic Modifications of the Cyclopropyl (B3062369) Moiety and Bioactivity Impact

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. researchgate.net In the context of N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide, modifications to this group are pivotal for optimizing pharmacological activity.

The introduction of substituents onto the cyclopropyl ring or altering its size can have a profound effect on the bioactivity of the parent compound. Research on other molecular classes has shown that while a cyclopropyl group can be well-tolerated, the addition of bulkier alkyl groups can sometimes lead to a decrease in potency. acs.org For instance, in a series of antitubercular agents, replacing a hydrogen on a key ring with a cyclopropyl group was tolerated, but larger substituents were generally detrimental to activity. acs.org

The size and electronic properties of substituents on the cyclopropyl ring can influence how the molecule fits into a receptor's binding pocket and can alter its pharmacokinetic properties.

Table 1: Hypothetical Impact of Cyclopropyl Ring Modifications on Bioactivity This table illustrates the conceptual principles of how substitutions on the cyclopropyl moiety of this compound could influence biological activity, based on general SAR findings.

| Modification | Rationale | Predicted Impact on Bioactivity |

| Methyl Substitution | Increases lipophilicity; introduces steric bulk. | May increase or decrease activity depending on pocket size. |

| Gem-dimethyl Substitution | Further increases steric hindrance and lipophilicity. | Likely to decrease activity due to steric clash. |

| Fluoro Substitution | Alters electronic properties; can form hydrogen bonds. | May enhance binding affinity through new interactions. |

| Hydroxymethyl Substitution | Increases polarity; potential for hydrogen bonding. | Could improve solubility and/or add a key binding interaction. |

The stereochemical configuration of the cyclopropyl ring is a crucial determinant of biological activity. Studies on cyclopropyl-epothilones, for example, have demonstrated that the spatial orientation of the cyclopropane (B1198618) ring relative to the main structure is tightly linked to its biological function. nih.gov In one study, two diastereomers of a cis-12,13-cyclopropyl-epothilone B variant, differing only in the configuration at the C12 and C13 stereocenters, were synthesized. nih.gov The analog where the cyclopropane moiety was oriented in a manner corresponding to the epoxide in natural epothilones was nearly equipotent with the natural product, while the other diastereomer was significantly less active. nih.gov This highlights that a specific stereochemical arrangement is often required for optimal interaction with the binding site of a biological target. Therefore, for this compound, the relative stereochemistry between the cyclopropyl group and the pyrrolidine (B122466) ring would be expected to be a critical factor for its target interaction.

Variations on the Pyrrolidine Scaffold and Pharmacological Profile

The pyrrolidine ring is a privileged scaffold in drug discovery due to its three-dimensional structure, the presence of a basic nitrogen atom, and the existence of stereocenters that allow for fine-tuning of molecular geometry. nih.govresearchgate.net Its non-planar, puckered nature allows it to explore three-dimensional space more effectively than a flat aromatic ring. nih.gov

Stereochemistry plays a pivotal role in the biological activity of molecules containing a pyrrolidine ring. nih.govresearchgate.net The specific spatial arrangement of substituents on the chiral carbons of the ring can lead to vastly different pharmacological profiles, primarily because biological targets like enzymes and receptors are themselves chiral. researchgate.net Research on nature-inspired compounds like 3-Br-acivicin has shown that biological activity can be restricted to a single stereoisomer. nih.gov In that case, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is key not only for target binding but potentially also for cellular uptake via transport systems. nih.gov The introduction of fluorine atoms onto the pyrrolidine ring can also induce significant conformational changes that impact biological roles. beilstein-journals.org Therefore, the (R) vs. (S) configuration at position 3 of the pyrrolidine ring in this compound is expected to be a major determinant of its potency and selectivity.

The placement of substituents on either the pyrrolidine nitrogen or the carbon atoms of the ring is a fundamental strategy for modulating pharmacological activity. SAR studies on pyrrolidine pentamine derivatives, which act as inhibitors of an aminoglycoside acetyltransferase, have shown that modifications at five different positions (R1–R5) have varied effects on inhibitory properties. nih.gov For example, removing certain functional groups resulted in a complete loss of activity, while modifying others led to either increased or decreased inhibition, demonstrating the specific role of each substituent. nih.gov

In another series of kappa-opioid agonists, 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, variations in the N-acyl, N-alkyl, and amino functions were explored, finding an optimal combination of substituents for potent activity. bohrium.com This underscores that the substituents around the core scaffold dictate the molecule's interaction with its target.

Table 2: SAR of Pyrrolidine Pentamine Analogs as Inhibitors of AAC(6′)-Ib This table is based on data from a study of pyrrolidine pentamine derivatives and illustrates the principle of how substitutions on a pyrrolidine scaffold can impact biological activity. nih.gov

| Compound | Key Modification from Scaffold | Relative Inhibitory Effect |

| 2700.001 | Parent compound with S-phenyl at R1 | Baseline Inhibition |

| 2700.002 | Aromatic ring moved further from scaffold | Reduced Inhibition |

| 2700.005 | R5 group changed from 3-phenylbutyl to 4-phenylbutyl | Significantly Reduced Inhibition |

| 2700.008 | R1 substitution on a different parent compound | Significantly Reduced Inhibition |

The pyrrolidine ring is not planar and exists in two predominant, low-energy puckered conformations known as envelope or twist forms. nih.gov These are often described as Cγ-exo and Cγ-endo puckers in proline derivatives. nih.gov The specific conformation adopted by the ring is critical as it dictates the spatial orientation of its substituents, thereby influencing how the molecule can bind to a receptor.

The conformational equilibrium of the ring can be strongly influenced by the nature and stereochemistry of its substituents. For instance, introducing a sterically demanding tert-butyl group at the C-4 position can effectively "lock" the pyrrolidine ring into a specific pucker. nih.govresearchgate.net A trans-4-tert-butyl group favors an endo puckering, while a cis-4-tert-butyl group favors an exo pucker for L-prolines. nih.gov This conformational locking pre-organizes the molecule for receptor binding, which can be highly favorable if the resulting shape is complementary to the binding site. Computational analysis is often employed to determine the low-energy conformations of such molecules and to model their interaction with biological targets, providing insights into the structural basis for their activity. mdpi.comfuture4200.com

Table 3: Influence of C-4 Substituents on Proline Ring Puckering This table summarizes findings on how different substituents can control the conformational pucker of the pyrrolidine ring in proline, a principle applicable to other pyrrolidine scaffolds. nih.gov

| Substituent at C-4 | Stereochemistry | Favored Ring Pucker |

| tert-Butyl | trans | endo |

| tert-Butyl | cis | exo |

| Electronegative Atom | trans | exo |

| Electronegative Atom | cis | endo |

Modulations of the Acetamide (B32628) Group and Efficacy

The acetamide group in this compound serves as a critical linker, and its modulation is a key strategy in refining the pharmacological profile of the compound series. Both the flexibility of the linker and the nature of its substituents can have profound effects on the molecule's interaction with its biological target.

Impact of Acetamide Linker Flexibility and Rigidity

The flexibility of the acetamide linker is a crucial determinant of binding affinity and efficacy. A flexible linker can allow the molecule to adopt a wider range of conformations, potentially leading to a more optimal fit within a binding pocket. However, excessive flexibility can also lead to an entropic penalty upon binding, which can decrease affinity. Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.

Strategies to modulate linker flexibility include the introduction of cyclic structures or double bonds to create more rigid analogs. For instance, replacing the simple acetamide with a structure that incorporates a small ring could lock the relative orientation of the cyclopropyl-pyrrolidine moiety and any terminal groups. The stability of linkers, such as amide bonds, is also a critical consideration in the design of antibody-drug conjugates (ADCs), where stable linkers are required to ensure the drug is delivered to the target site before cleavage researchgate.net. In general, amide bond-based technologies are considered an advancement due to their longer half-lives in circulation compared to earlier linker types researchgate.net.

Substituent Effects on Acetamide Nitrogen and Carbonyl

Substitutions on the acetamide nitrogen and the carbonyl group can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.

N-Substitution: The presence of the cyclopropyl group on the acetamide nitrogen is a key feature of the core scaffold. The cyclopropyl group is a versatile fragment in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and increase brain permeability researchgate.net. Its rigid nature can also help in conformational restriction, which can be beneficial for receptor binding researchgate.net. Further substitution on the pyrrolidine nitrogen would also be expected to impact activity, as is common in many pyrrolidine-containing drug candidates nih.gov.

Carbonyl Modifications: The carbonyl oxygen of the acetamide group is a key hydrogen bond acceptor. Modifications to this group, or its replacement with bioisosteres, can have a dramatic effect on binding. Bioisosteric replacement is a common strategy in medicinal chemistry to optimize physicochemical and pharmacological properties nih.gov. For the amide group, known bioisosteres include structures like 1,2,3-triazoles, oxadiazoles, and others that can mimic the hydrogen bonding and polarity of the amide bond while offering different metabolic stability or solubility profiles nih.gov.

Integrated SAR for Lead Optimization and Compound Potency

Lead optimization is an iterative process that aims to enhance the desirable properties of a lead compound while minimizing undesirable ones altasciences.com. For the this compound series, an integrated SAR approach would involve systematically modifying different parts of the molecule and assessing the impact on potency and other key drug-like properties. This process often involves a cycle of design, synthesis, and testing altasciences.com.

The following table illustrates a hypothetical SAR analysis for this class of compounds, based on general principles of medicinal chemistry, as specific experimental data for this compound analogs is not widely available in the public domain.

| Modification Site | Modification | Predicted Impact on Potency | Rationale |

| Cyclopropyl Group | Replacement with larger alkyl groups | Likely decrease | The rigidity and specific electronic properties of the cyclopropyl group are often key for activity. |

| Pyrrolidine Ring | Introduction of substituents | Variable | Can alter stereochemistry and interactions with the binding pocket; potential for improved potency. |

| Acetamide Linker | Replacement with bioisosteres (e.g., triazole) | Variable | Could improve metabolic stability and alter binding interactions. |

| Carbonyl Group | Reduction to an amine | Likely decrease | Removal of a key hydrogen bond acceptor. |

Fragment-Based Drug Design (FBDD) Leveraging this compound Fragments

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new lead compounds nih.gov. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are typically weak binders but can be efficiently optimized into more potent leads nih.gov.

The this compound scaffold is well-suited for FBDD approaches. Both the N-cyclopropyl-acetamide and the pyrrolidine moieties can be considered valuable fragments. The pyrrolidine ring, in particular, is a common scaffold in fragment libraries due to its three-dimensional shape and its prevalence in known drugs nih.govnih.gov. The design and synthesis of diverse, 3D-rich fragments, including those based on pyrrolidine, is an active area of research aimed at improving the quality of fragment screening collections nih.govnih.gov.

An FBDD campaign could involve screening fragments containing the cyclopropyl-acetamide motif or various substituted pyrrolidines. Once initial binding fragments are identified, they can be grown or linked together to generate more potent molecules. The structural information gained from how these fragments bind to the target can guide the rational design of novel inhibitors based on the this compound core structure.

Molecular Mechanisms and Target Engagement of N Cyclopropyl N Pyrrolidin 3 Yl Acetamide Derivatives

Identification of Potential Biological Targets and Pathways

The therapeutic potential of N-cyclopropyl-N-pyrrolidin-3-yl-acetamide derivatives is rooted in their ability to selectively interact with specific biological macromolecules, thereby modulating their function. Research has focused on identifying these targets and the subsequent cellular pathways affected.

The versatility of the acetamide (B32628) scaffold is evident in its application to diverse receptor systems, from G protein-coupled receptors (GPCRs) involved in metabolic control to those central to pain and addiction.

G Protein-Coupled Receptor 119 (GPR119): Derivatives of related N-substituted amine structures have been identified as potent GPR119 agonists. nih.gov GPR119 is a GPCR primarily expressed in the pancreas and gastrointestinal tract, and its activation is known to stimulate insulin (B600854) secretion and regulate glucose homeostasis. Optimization studies on N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives led to the identification of potent and orally bioavailable GPR119 agonists. For instance, compound 27 from one such study, N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine, was developed to improve solubility, metabolic stability, and oral bioavailability while maintaining high agonist activity. nih.gov

Opioid Receptors: The cyclopropyl (B3062369) motif attached to an amide group is a critical feature in certain potent opioid receptor ligands. While not direct derivatives of the core subject compound, analogs of fentanyl incorporating a cyclopropyl group demonstrate the significance of this moiety for receptor affinity and selectivity. For example, cyclopropylfentanyl shows a high affinity for the µ-opioid receptor (MOR), with a binding affinity (Kᵢ) of 2.8 nM, which is slightly greater than that of fentanyl itself (Kᵢ = 7.6 nM). malvernpanalytical.com In contrast, it displays much weaker affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). malvernpanalytical.com Functional assays revealed that cyclopropylfentanyl acts as a full agonist at the MOR, with potency and efficacy similar to fentanyl (EC₅₀=8.6 nM, %Emax=113%). malvernpanalytical.com This highlights the role of the cyclopropyl group in achieving high potency and selectivity at opioid receptors.

Below is an interactive table summarizing the binding affinities of related opioid compounds.

Derivatives and structurally related compounds have been evaluated for their inhibitory activity against several key enzymes implicated in disease, demonstrating the broad applicability of the core chemical features.

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD): NAPE-PLD is a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.gov Small-molecule inhibitors of NAPE-PLD are sought after as tools to study the biology of NAEs. nih.gov While not containing the exact this compound core, inhibitors with related amide and heterocyclic features have been developed. For example, LEI-401 was identified as a potent and selective NAPE-PLD inhibitor that reduces NAE levels in the brain. nih.gov Another compound, the quinazoline (B50416) sulfonamide derivative ARN19874 , was identified as the first small-molecule NAPE-PLD inhibitor, although it shows moderate potency (IC₅₀ = 94 µM). nih.govnih.gov Symmetrically substituted dichlorophenes like hexachlorophene and bithionol have also been identified as potent, noncompetitive inhibitors of NAPE-PLD. acs.org

Kinases (p38α MAP kinase, CSNK2A): Kinases are critical regulators of cellular signaling, and their dysregulation is linked to numerous diseases.

p38α MAP Kinase: This kinase is involved in cellular responses to stress and inflammation. Conformation-selective inhibitors have been found to not only block the kinase's active site but also to promote its dephosphorylation by the phosphatase WIP1, effectively acting as dual-action inhibitors. nih.gov

Casein Kinase 2 Alpha (CSNK2A): This serine/threonine kinase is involved in cell growth and proliferation and is a target in antiviral and cancer research. Researchers have developed 2,6-disubstituted pyrazine (B50134) inhibitors, such as analogue 6c (incorporating 6-isopropoxyindole), which shows nanomolar in-cell target engagement for CSNK2A and a 30-fold selectivity over the PIM3 kinase. researchgate.net

MDM2 and PARP:

MDM2: The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor. Inhibitors like the nutlins were developed to bind to a hydrophobic cleft on MDM2, disrupting the p53-MDM2 interaction and reactivating the p53 pathway in cancer cells. youtube.com

Poly (ADP-ribose) polymerase (PARP): PARP enzymes are crucial for DNA repair. PARP inhibitors function by competing with NAD⁺ at the enzyme's catalytic site and have been successfully developed as anti-cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. youtube.com

The following interactive table presents inhibitory activities for various compounds against their respective enzyme targets.

Ligand-Target Interaction Analysis

Understanding how these derivatives bind to their targets at a molecular level is crucial for rational drug design and optimization. This involves a suite of biochemical, biophysical, and structural techniques.

The characterization of ligand-target interactions begins with robust biochemical assays. For receptor binding, radioligand competition assays are a standard method. In these assays, the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor is measured, allowing for the determination of the inhibitory constant (Kᵢ). malvernpanalytical.comrsc.org For GPCRs, functional activity is often assessed using ³⁵S-GTPγS binding assays, which measure the receptor-mediated activation of G proteins. rsc.org

For enzyme targets, activity is typically measured by monitoring the conversion of a substrate to a product over time. For NAPE-PLD, assays have been developed using LC-MS to quantify the formation of NAE products from a synthetic NAPE substrate. nih.gov The validation of such an assay involves confirming that the measured activity is dependent on the specific enzyme, for instance, by showing a lack of product formation in preparations from knockout mice lacking the enzyme. nih.gov

Biophysical techniques provide deeper insights into the dynamics and energetics of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. youtube.comyoutube.com It allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can then be calculated from the ratio of these rates (kₑ/kₐ). SPR has been successfully used to study ligand binding to GPCRs, including opioid receptors, by immobilizing the receptor on a sensor chip and flowing the ligand over the surface. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comnih.gov A single ITC experiment can determine the binding affinity (Kₑ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces of the interaction. ITC has been used to characterize inhibitors of kinases like p38 and to study the binding of bile acids to NAPE-PLD, which was found to be rapid and reversible with a dissociation constant (Kₑ) of approximately 38 μM. nih.govresearchgate.net

X-ray crystallography provides atomic-level resolution images of how a compound binds to its protein target. youtube.comrcsb.org This structural information is fundamental for structure-based drug design, revealing the precise orientation of the ligand in the binding pocket and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

NAPE-PLD: The crystal structure of human NAPE-PLD revealed a homodimer with a hydrophobic cavity leading to a binuclear Zn²⁺ catalytic center. nih.gov The structure also showed how bile acids bind to allosteric pockets within this cavity, enhancing dimer assembly and promoting catalysis. nih.gov

p38α MAP Kinase: Crystal structures of p38α in complex with conformation-selective inhibitors have shown that these compounds favor a specific "flipped" conformation of the kinase's activation loop, which presents a key phosphothreonine residue for dephosphorylation. nih.gov

CSNK2A: Co-crystal structures of inhibitors bound to CSNK2A have been instrumental in guiding the optimization of selectivity. For example, comparing the binding mode of a dual CSNK2A/PIM kinase inhibitor in both targets allowed for structural modifications that improved selectivity for CSNK2A. researchgate.net

Solution-State NMR Spectroscopy for Ligand-Protein Interaction Mapping

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the interactions between a small molecule ligand, such as this compound, and its protein target at an atomic level. This method can provide valuable information on the binding affinity, the conformation of the ligand when bound, and the specific amino acid residues of the protein that are involved in the interaction.

Several solution-state NMR experiments are particularly useful for studying ligand-protein interactions. One common approach is Chemical Shift Perturbation (CSP) mapping. In a typical CSP experiment, a 2D 1H-15N HSQC spectrum of the 15N-isotopically labeled protein is acquired in the absence of the ligand. The ligand is then titrated into the protein sample, and a series of HSQC spectra are recorded at different ligand concentrations. The binding of the ligand to the protein will cause changes in the chemical environment of the amino acid residues at the binding site, leading to perturbations in their corresponding cross-peak positions in the HSQC spectrum. By analyzing the magnitude and location of these chemical shift changes, the binding site on the protein can be mapped.

Another valuable technique is Saturation Transfer Difference (STD) NMR . This method is particularly useful for identifying which parts of a ligand are in close proximity to the protein. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to the bound ligand through spin diffusion. When the ligand dissociates from the protein, it carries this "memory" of saturation. By comparing the NMR spectrum with and without protein saturation, the signals of the ligand protons that were in close contact with the protein will be attenuated. The degree of saturation for each proton of the ligand provides information about its orientation and proximity to the protein surface.

Table 1: Solution-State NMR Techniques for Ligand-Protein Interaction Studies

| NMR Technique | Information Obtained | Typical Application |

| Chemical Shift Perturbation (CSP) | Identifies the amino acid residues of the protein involved in ligand binding. Can be used to determine binding affinity (Kd). | Mapping the ligand binding site on a protein. |

| Saturation Transfer Difference (STD) | Identifies the specific protons of the ligand that are in close contact with the protein. | Epitope mapping of the ligand. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides information on the three-dimensional structure of the ligand-protein complex by measuring through-space proton-proton distances. | Detailed structural analysis of the bound conformation. |

While no specific solution-state NMR studies have been published for this compound, these techniques represent the standard methodologies that would be employed to investigate its interaction with a protein target.

Cellular Signaling Pathway Modulation by this compound Analogs

The pyrrolidine (B122466) ring is a key structural motif found in a wide array of compounds that modulate various cellular signaling pathways. nih.gov The specific biological activity of a pyrrolidine-containing molecule is highly dependent on the nature and substitution pattern of the groups attached to the pyrrolidine core.

Research on various pyrrolidine derivatives has demonstrated their potential to act as inhibitors or modulators of different protein classes, including kinases, proteases, and G-protein coupled receptors (GPCRs). For instance, some pyrrolidine derivatives have been investigated as inhibitors of Axl receptor tyrosine kinase, a protein implicated in cancer progression. nih.gov In such cases, these compounds can block the downstream signaling pathways that promote cell proliferation, survival, and migration.

In the context of the broader class of pyrrolidine derivatives, some have been patented for their potential as glycine (B1666218) transporter inhibitors. google.com Glycine transporters are involved in regulating the concentration of the neurotransmitter glycine in the synaptic cleft, and their inhibition can modulate neuronal signaling.

Without specific research on this compound and its direct analogs, it is not possible to definitively state which cellular signaling pathways they modulate. However, based on the activities of other compounds containing the N-cyclopropyl or pyrrolidine moieties, potential targets could lie within pathways related to neurotransmission or protein kinase signaling. To determine the actual cellular effects, a series of in vitro and in vivo studies would be necessary. These would typically involve cell-based assays to measure changes in signaling molecules (e.g., phosphorylation of downstream proteins) and phenotypic assays to observe effects on cell behavior (e.g., proliferation, apoptosis).

Table 2: Potential Cellular Signaling Pathways Modulated by Pyrrolidine Derivatives

| Signaling Pathway | Potential Effect of Modulation | Example Target Class |

| Kinase Signaling (e.g., MAPK, PI3K/Akt) | Inhibition of cell growth, proliferation, and survival. | Receptor Tyrosine Kinases (e.g., Axl) |

| Neurotransmitter Transport | Alteration of synaptic transmission. | Glycine Transporters |

| GPCR Signaling | Modulation of various physiological responses. | Various GPCRs |

It is important to reiterate that the information in this section is based on the activities of broader classes of related compounds and does not represent specific findings for this compound.

Computational Chemistry and Structure Based Drug Design for N Cyclopropyl N Pyrrolidin 3 Yl Acetamide

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide, will bind to the active site of a target protein. This information is crucial for understanding the compound's mechanism of action and for predicting its biological activity. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring each conformation to estimate the binding affinity.

The accuracy of molecular docking heavily relies on the scoring function, which is a mathematical model used to approximate the binding free energy of the protein-ligand complex. Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based functions. For this compound, a thorough evaluation of different scoring functions would be necessary to identify the most accurate one for the specific target of interest. This often involves a process of "redocking," where a known co-crystallized ligand is removed from the protein's active site and then docked back in. The accuracy of the scoring function is then judged by its ability to reproduce the experimentally observed binding mode. Refinement of scoring functions can be achieved by incorporating additional terms, such as those accounting for solvation effects or entropic changes upon binding, to improve their predictive power.

A hypothetical evaluation of scoring functions for a target protein in complex with an analog of this compound might yield data like the following:

| Scoring Function | Root Mean Square Deviation (RMSD) from Crystal Structure (Å) | Predicted Binding Affinity (kcal/mol) |

| AutoDock Vina | 1.2 | -8.5 |

| GoldScore | 1.5 | -7.9 |

| ChemPLP | 1.8 | -9.2 |

| ASP | 2.1 | -7.5 |

This table represents hypothetical data for illustrative purposes.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied to this compound, virtual screening can be used to identify other compounds with similar or potentially better binding affinities. Methodologies for virtual screening can be either ligand-based or structure-based. Ligand-based approaches, such as similarity searching or pharmacophore modeling, use the structure of a known active ligand like this compound as a template. Structure-based virtual screening, on the other hand, involves docking a library of compounds into the three-dimensional structure of the target protein and ranking them based on their predicted binding scores.

Molecular Dynamics Simulations for Conformational Ensemble Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to analyze the conformational ensemble of the ligand in solution and within the protein's binding site. This allows for a more accurate representation of the binding process, including the role of water molecules and the flexibility of both the ligand and the protein. By simulating the binding and unbinding events, MD can provide valuable insights into the kinetics and thermodynamics of the interaction, which are critical for lead optimization.

Pharmacophore Modeling and Generation of Novel Chemical Entities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active compound like this compound or a set of active compounds. These models define the essential spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. Once a pharmacophore model is developed, it can be used as a 3D query to search chemical databases for novel chemical entities that match the pharmacophoric features, thus having a high probability of being active at the same target.

A hypothetical pharmacophore model derived from this compound might include:

One hydrogen bond acceptor (the carbonyl oxygen).

One hydrogen bond donor (the amide nitrogen, if protonated).

A hydrophobic feature (the cyclopropyl (B3062369) group).

A positive ionizable feature (the pyrrolidine (B122466) nitrogen).

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds. nih.govnih.gov This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

A hypothetical QSAR study on a series of this compound analogs might identify key descriptors influencing activity:

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | 0.5 | Positive |

| Molecular Weight | -0.2 | Negative |

| Number of Hydrogen Bond Donors | 0.8 | Positive |

| Topological Polar Surface Area | 0.4 | Positive |

This table represents hypothetical data for illustrative purposes.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design is a computational approach that aims to generate novel molecular structures with desired pharmacological properties from scratch. nih.gov The this compound scaffold can serve as a starting point or a fragment for de novo design algorithms. nih.gov These programs can explore the unoccupied space within a protein's active site and suggest new chemical moieties that can be added to the scaffold to improve its binding affinity and other drug-like properties. This can be done by either growing a new molecule from a seed atom or by linking together small molecular fragments. The resulting novel chemical entities can then be synthesized and tested, potentially leading to the discovery of new drug candidates with improved efficacy and safety profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel therapeutic agents has been revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These technologies accelerate the drug discovery process, from target identification to lead optimization, by building predictive models from vast datasets. For a compound like this compound, AI and ML can play a pivotal role in optimizing its properties and predicting its biological activities.

Machine learning models, such as random forests and deep neural networks, are trained on large libraries of chemical structures and their associated experimental data. nih.gov These models can learn the complex relationships between a molecule's structure and its activity, a process known as Quantitative Structure-Activity Relationship (QSAR). For instance, a QSAR model could be developed to predict the inhibitory potency of a series of pyrrolidine derivatives against a specific enzyme. nih.gov

Generative AI represents a frontier in this field, capable of designing entirely new molecules with desired properties. eurekalert.org These models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can explore a vast chemical space to propose novel structures that are optimized for binding to a specific biological target. eurekalert.org For example, researchers at Insilico Medicine utilized their generative AI platform, Chemistry42, to discover a new class of Polθ inhibitors, demonstrating the power of AI in generating potent and novel chemical entities. eurekalert.org

Predictive Modeling: AI models are first trained on existing data for similar compounds to predict key properties. These properties include not only target affinity but also absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The ability to predict potential liabilities like inhibition of drug-metabolizing enzymes early in the design phase is crucial for developing safer medicines. nih.gov

De Novo Design: Generative models are then employed to create new molecular structures. These models can be constrained to maintain the core N-cyclopropyl-pyrrolidinyl-acetamide scaffold while exploring modifications to optimize interactions with the target and improve ADMET properties.

Virtual Screening and Scoring: The newly generated compounds are then subjected to high-throughput virtual screening. This process uses techniques like molecular docking to predict how strongly each new molecule will bind to the target protein. AI-based scoring functions can enhance the accuracy of these predictions.

Iterative Optimization: The most promising candidates from virtual screening are then synthesized and tested in the lab. The experimental results are fed back into the AI models, allowing them to learn from the new data and refine their predictions in subsequent design cycles. This iterative loop of design, prediction, synthesis, and testing accelerates the journey toward a clinical candidate.

The application of these AI and ML techniques is exemplified in the development of other complex molecules containing pyrrolidine scaffolds. For instance, the design of a molecular chaperone, (N,N'-([cyclohexylmethylene]di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide)), for treating transmissible spongiform encephalopathies involved extensive computational work, including docking simulations and molecular dynamics, to ensure the compound could stabilize the target prion protein. nih.govnii.ac.jpresearchgate.netnih.govacs.org Such an approach highlights how computational tools are essential for creating molecules with highly specific functions.

This table showcases how AI models can provide early-stage predictions for critical drug-like properties, guiding the selection of candidates for synthesis.

| Compound ID | Structure Modification | Predicted Oral Bioavailability (%) | Predicted BBB Permeability (logBB) | Predicted CYP3A4 Inhibition (pIC50) |

| N-CPA-001 | (Reference) this compound | 55 | -0.85 | 4.2 |

| N-CPA-002 | R-group 1 at Pyrrolidine N | 65 | -0.70 | 4.5 |

| N-CPA-003 | R-group 2 at Acetamide (B32628) | 48 | -1.10 | 5.1 |

| N-CPA-004 | R-group 3 at Cyclopropyl | 72 | -0.95 | 4.1 |

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key H-Bond Interactions (Predicted) |

| AI-Gen-01 | Target X | -9.8 | ASP120, GLN75 |

| AI-Gen-02 | Target X | -9.5 | ASP120, TYR80 |

| AI-Gen-03 | Target X | -8.7 | GLN75 |

| AI-Gen-04 | Target X | -10.2 | ASP120, GLN75, SER122 |

These data-rich, predictive approaches enable medicinal chemists to navigate the vast possibilities of chemical space more efficiently, prioritizing the synthesis of compounds with the highest probability of success and ultimately accelerating the development of new medicines.

Preclinical Biological Evaluation and Pharmacological Characterization

In Vitro Biological Profiling of N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide Analogs

The initial stages of drug discovery for compounds like this compound and its analogs involve comprehensive in vitro testing to understand their biological characteristics at a molecular and cellular level.

Cell-based assays are fundamental in determining how a compound interacts with its intended biological target within a cellular environment. nih.gov These assays can confirm whether the compound and its analogs can permeate cell membranes and engage with intracellular targets. nih.gov For instance, a common approach is the use of a target engagement assay which can evaluate the binding affinity of a library of small molecules to an E3 ligase within cells. nih.gov This type of assay is particularly useful as it does not require genetic engineering of the cells, making it adaptable across different cell lines. nih.gov

In the broader context of related structures, such as cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid, in vitro receptor binding assays using radioligands have been employed to determine affinity for specific receptors like the N-methyl-D-aspartate (NMDA) receptor. evitachem.com Functional activity can be further assessed through modulation of binding of other known ligands. evitachem.com While not directly pertaining to this compound, these methodologies are standard for characterizing cyclopropyl-containing compounds. evitachem.com

High-throughput screening (HTS) has revolutionized the efficiency of screening large libraries of chemical compounds for biological activity. chemicalregister.com This process utilizes automation, sensitive detection systems, and in vitro models to test thousands of compounds daily. molport.com HTS is not a single technique but a range of technologies, including fluorescence-based assays, nuclear magnetic resonance, and mass spectrometry, which offer high sensitivity and are amenable to miniaturization and automation. molport.comnih.gov

The primary goal of HTS is to identify "hits"—compounds that show activity against a specific biological target. molport.com These hits can then be further investigated and optimized. HTS can be applied to various screening types, including gene, antibody, material, and cell screening, to identify compounds with therapeutic potential. chemicalregister.com For example, HTS has been instrumental in identifying potential multi-target anti-COVID-19 compounds from natural product databases. chemicalregister.com The development of high-throughput cell culture systems, such as multiwell microplates and microfluidics, allows for the exploration of numerous conditions in a single experiment, providing robust datasets for preclinical applications. google.com

In Vivo Pharmacological Assessment in Relevant Animal Models

Following in vitro characterization, promising compounds advance to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic/pharmacodynamic properties in a living organism.

The therapeutic potential of new chemical entities is assessed in animal models that mimic human diseases. While specific efficacy data for this compound is not publicly available, research on structurally related acetamide (B32628) and pyrrolidine (B122466) derivatives provides a framework for the types of models that would be relevant.

Inflammatory Diseases and Pain: The anti-inflammatory and analgesic potential of related compounds, such as succinimide (B58015) derivatives, has been evaluated using models of inflammation and pain. nih.gov For instance, the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a common measure of anti-inflammatory activity. nih.gov

Epilepsy: The anticonvulsant properties of related compounds, such as aryl-substituted acetamide and pyrrolidin-2-one derivatives, have been investigated for their potential in treating seizures and epilepsy. google.comsemanticscholar.org

Cancer: The antiproliferative activities of certain N-(substituted phenyl)acetamide derivatives have been evaluated against various human cancer cell lines, demonstrating the potential for this class of compounds in oncology. nih.gov

Metabolic Disorders and Viral Infections: While there is no specific information for this compound, the broad applicability of HTS allows for the screening of compounds against targets relevant to metabolic disorders and viral infections. chemicalregister.com

Understanding the relationship between the concentration of a drug in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for predicting its therapeutic window. Animal models are essential for these studies, helping to establish a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The selection of an appropriate animal model is critical and is often based on similarities in metabolic pathways to humans. nih.gov

The choice of an animal model is dictated by the specific research question and the therapeutic area of interest. nih.gov For instance, in epilepsy research, models like the maximal electroshock (MES) test and the 6 Hz seizure model are widely used to assess anticonvulsant activity. mdpi.com For cancer studies, xenograft models using human cancer cell lines implanted in immunocompromised mice are common. nih.gov The validation of these models ensures that the results are relevant and translatable to human disease.

Preclinical Data on this compound Remains Elusive in Public Domain

Despite extensive searches of scientific literature and patent databases, detailed preclinical biological and pharmacological data for the chemical compound this compound are not publicly available. As a result, a comparative analysis with benchmarking agents and known therapeutic modalities, as requested, cannot be provided at this time.

The investigation included searches for receptor binding affinities, functional activity assays, and in vivo efficacy studies. Furthermore, inquiries into alternative compound nomenclature and research codes did not yield any specific pharmacological data for this compound.

While the individual chemical moieties, the cyclopropyl group and the pyrrolidine ring, are common in many biologically active compounds and are subjects of extensive research in medicinal chemistry, the specific combination in this compound does not appear in published preclinical studies. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and to modulate physicochemical properties. Similarly, the pyrrolidine scaffold is a key component of many natural products and synthetic drugs, recognized for its utility in creating three-dimensional diversity in drug design.

However, without specific studies on this compound, any discussion of its potential pharmacological profile, or a comparative analysis against existing therapeutic agents, would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

It is possible that information on this compound exists in proprietary databases of pharmaceutical companies or contract research organizations, or that it is a very new chemical entity for which research has not yet been published. Until such data becomes publicly available, a comprehensive preclinical and pharmacological characterization remains impossible.

Table of Compounds Mentioned

Future Research Directions and Therapeutic Potential of N Cyclopropyl N Pyrrolidin 3 Yl Acetamide Class Compounds

Exploration of Novel Therapeutic Areas for N-Cyclopropyl-N-pyrrolidin-3-yl-acetamide Analogs

The unique structural features of this compound analogs suggest their potential utility across a range of therapeutic areas, primarily centered on the central nervous system (CNS). The pyrrolidine (B122466) ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been explored for various medicinal purposes. nih.govnih.govresearchgate.netnih.gov The incorporation of a cyclopropyl (B3062369) group is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and receptor affinity. scientificupdate.comdntb.gov.uaresearchgate.netresearchgate.net

One of the most promising avenues of research for this class of compounds is in the modulation of opioid receptors, particularly the kappa-opioid receptor (KOR). KOR agonists are known for their potent analgesic effects, but their clinical use has been hampered by side effects such as dysphoria and hallucinations. wikipedia.org Recent research has focused on developing G-protein biased KOR agonists that preferentially activate therapeutic signaling pathways while avoiding those responsible for adverse effects. A novel KOR agonist scaffold, the dichloroPhenylAcetamide-Pyrrolidinyl-PyranoPiperazine (PAPPP) core, has demonstrated the potential for G-protein signaling bias. nih.gov Given the structural similarities, this compound analogs could be designed and screened for similar biased agonist activity at the KOR, potentially leading to safer and more effective analgesics.

Furthermore, KOR agonists have shown therapeutic potential in treating addiction, pruritus (itching), and depression. wikipedia.orgnih.gov The dynorphin/KOR system is implicated in the body's natural control of addiction, and KOR antagonists are being investigated for treating major depressive disorder. wikipedia.org Analogs of this compound could be synthesized and evaluated for their efficacy in preclinical models of these conditions.

Recent studies have also highlighted the role of KOR agonists in promoting the maturation of oligodendrocytes, the cells responsible for myelination in the CNS. This suggests a potential therapeutic application in demyelinating diseases such as multiple sclerosis. wgtn.ac.nz In preclinical models, KOR agonists have been shown to promote remyelination and functional recovery. wgtn.ac.nz This opens up an exciting new therapeutic area for investigation for this compound class.

Beyond the KOR, pyrrolidine derivatives have been investigated for a wide array of biological activities, including as anticonvulsants, and for their activity at GABAergic and glutamatergic receptors. nih.govsemanticscholar.orgpharmpharm.ru The N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, for instance, have been predicted to have high affinity for both GABA-A and AMPA receptors, suggesting potential as nootropic agents. semanticscholar.orgpharmpharm.ru Systematic screening of this compound analogs against a panel of CNS targets could uncover novel therapeutic opportunities.

Table 1: Potential Therapeutic Areas for this compound Analogs

| Therapeutic Area | Rationale | Key Research Findings for Analogs |

|---|---|---|

| Pain (Analgesia) | KOR agonists are potent analgesics. | Novel KOR agonist scaffolds show G-protein bias, potentially reducing side effects. nih.gov |

| Addiction | The KOR system is involved in the brain's reward pathways and stress-induced relapse. | KOR agonists can prevent the rewarding effects of drugs of abuse like cocaine. nih.gov |

| Depression & Anxiety | The KOR/dynorphin system is implicated in mood regulation and stress responses. | KOR antagonists are in clinical development for major depressive disorder. wikipedia.org |

| Multiple Sclerosis | KOR activation promotes oligodendrocyte maturation and remyelination. | KOR agonists have shown efficacy in preclinical models of demyelinating disease. wgtn.ac.nz |

| Pruritus (Itching) | KOR agonists have demonstrated anti-itch effects. | Nalfurafine, a selective KOR agonist, is approved for clinical use for uremic pruritus. wikipedia.org |

| Neurological Disorders | Pyrrolidine scaffolds are present in various CNS-active compounds. | Pyrrolidine-2,5-dione-acetamides have shown anticonvulsant properties. nih.gov |

Development of Selective Chemical Probes for Biological Research

Selective chemical probes are indispensable tools for dissecting the complex biology of their protein targets. For G protein-coupled receptors (GPCRs) like the KOR, fluorescently labeled ligands and covalent probes have been instrumental in understanding receptor pharmacology, trafficking, and signaling. nih.govacs.orgacs.orgnih.gov The this compound scaffold could serve as a valuable starting point for the design of such probes.

The development of a successful chemical probe begins with a ligand that has a high affinity and selectivity for the target receptor. acs.org Assuming that potent and selective analogs of this compound can be identified, the next step would be to introduce a reporter group, such as a fluorophore, or a reactive group for covalent labeling, without significantly compromising the ligand's binding affinity. acs.orgnih.gov

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, researchers could create tools to visualize KORs in living cells. These probes would enable real-time studies of receptor localization, movement, and interactions with other proteins. nih.govresearchgate.net The development of such probes faces challenges, including maintaining high affinity and minimizing non-specific binding. nih.gov